![molecular formula C8H7NS B13660814 4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
4-Methylbenzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzo[d]isothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]isothiazole typically involves the formation of the isothiazole ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions . Another approach involves the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, to deliver densely decorated isothiazoles bearing various sensitive functional groups . These methods are designed to be scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and isothiazolines .
Scientific Research Applications
4-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, similar to isothiazole.
Benzisothiazole: A benzo-fused isothiazole with similar biological activities.
Isoxazole: Another five-membered heterocyclic compound with oxygen and nitrogen atoms.
Uniqueness: 4-Methylbenzo[d]isothiazole is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other isothiazoles and related heterocycles .
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
4-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3 |
InChI Key |
HXHHGUVSEOTDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NSC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


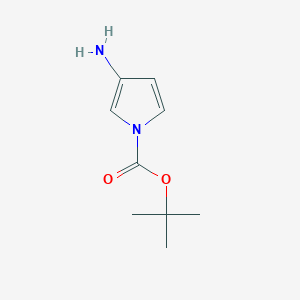

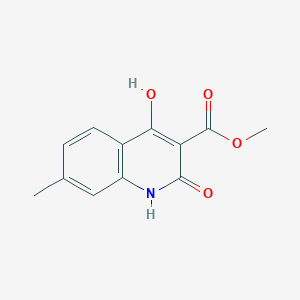

![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
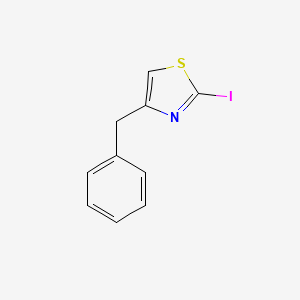
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)
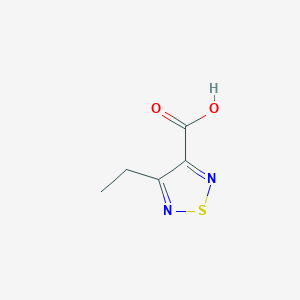
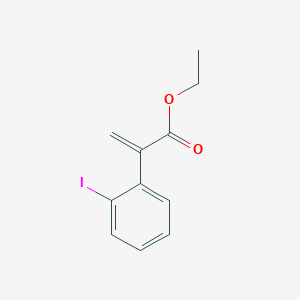




![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
